2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride
Overview
Description
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O and its molecular weight is 234.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
Research into hydrogen bonding in anticonvulsant enaminones reveals insights into the structural dynamics important for the design of new pharmaceutical compounds. These compounds show significant disorder, which might influence their interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).
Enantioselective Synthesis of Amino Acids
The scalable, enantioselective synthesis of amino acid derivatives, starting from enantiomerically enriched compounds, highlights a methodology for creating stereochemically complex molecules, potentially applicable in drug design and synthesis (Alonso, Santacana, Rafecas, & Riera, 2005).
Characterization of Cathinone Derivatives
Spectroscopic and crystallographic studies of cathinone derivatives, including ethcathinone hydrochloride, provide essential data for their identification and purity assessment, useful for forensic analysis and pharmacological research (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
The development of functionalized amino acid derivatives evaluated for in vitro cytotoxicity offers a foundation for designing new anticancer agents, indicating the potential therapeutic applications of such compounds (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Biodegradability of Polyesteramides Containing Peptide Linkages
Research into the synthesis and biodegradability of polyesteramides containing peptide linkages suggests applications in agriculture and biomedicine, where biodegradable materials are increasingly crucial (Fan, Kobayashi, & Kise, 2000).
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-ethylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10;/h9-10H,3-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZNTICNHLMJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.